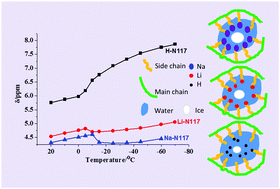A broad-range variable-temperature solid state NMR spectral and relaxation investigation of the water state in Nafion 117†
Physical Chemistry Chemical Physics Pub Date: 2021-04-13 DOI: 10.1039/C9CP05978D
Abstract
Understanding the water state in Nafion is not only crucial for operating a proton-exchange membrane (PEM)-based fuel cell, but also intimately related to the elucidation of the proton transport mechanism in a PEM. Although many studies have been published on this subject, some controversies and ambiguities remain unresolved. In this work, we design three different types of Nafion samples by substituting protons with lithium or sodium cations. We also pay special attention to the preparation of samples for carrying out broad-range variable temperature solid state NMR experiments so that no membrane dehydration occurs during the long experimental time at low temperatures. With these precautions and improvements, clear and largely straightforward information could be obtained to ensure minimal ambiguity and complexity in the interpretation of the experimental data. Our results show that about 40–60% of water remains unfrozen at −70 °C, depending on the type of the substituting cation. Both the 1H and 2H spectral and relaxation results indicate that water freezing starts from the center of the nanopores inside Nafion and increases gradually as the temperature decreases. The protons remain dissociated with sulfonate groups even at the lowest temperature we reached (−70 °C), whereas both lithium and sodium are associated with sulfonate groups at most temperatures below 0 °C. The experimental data also suggest that besides frozen and unfrozen water, there is broad distribution of water state and dynamics in Nafion as the temperature is lowered from above zero down to −70 °C. The effect of the size of the substituting cation significantly affects the properties of supercooled water by modifying the cation–water interaction and impeding the rotation of sulfonate groups. These novel results not only help us in establishing a better understanding of the water state in Nafion and its performance as a proton exchange mebrane, but also provide insights into water freezing, antifreeze and supercooling in other nanoscopic environments.

Recommended Literature
- [1] Carbon nanodots revised: the thermal citric acid/urea reaction†
- [2] Biferrocenium salts with magnetite-like mixed-valence iron: coexistence of Fe3+ and Fe2.5+ in the crystal†
- [3] Brush-like polymers: design, synthesis and applications
- [4] Capturing a [c2]daisy chain using the threading-followed-by-swelling approach†
- [5] Buckle-driven delamination of hydrophobic micro-, nano-, and heterostructured membranes without a sacrificial layer†
- [6] C(sp3)–H activation-enabled cross-coupling of two aryl halides: an approach to 9,10-dihydrophenanthrenes†
- [7] Building up longitudinal concentration gradients in shallow microchannels
- [8] CAP/EOM-CCSD method for the study of potential curves of resonant states
- [9] Chaetoglobins A and B, two unusual alkaloids from endophytic Chaetomium globosum culture†
- [10] Bromine anion-induced synthesis of copper nanoplates and their recyclable catalytic activity towards 4-nitrophenol reduction†










